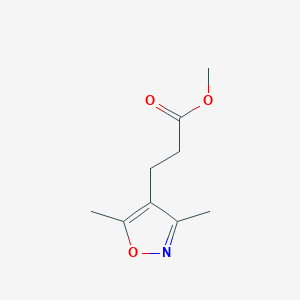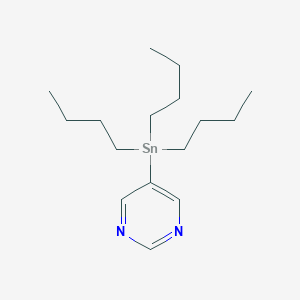![molecular formula C13H23NO4 B178237 Tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 126503-08-0](/img/structure/B178237.png)
Tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate
Übersicht
Beschreibung
Tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine and agriculture.
Wirkmechanismus
The mechanism of action of tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells and insects.
Biochemische Und Physiologische Effekte
Tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate has been found to have both biochemical and physiological effects. In biochemical studies, the compound has been found to inhibit the activity of certain enzymes, including cholinesterase and acetylcholinesterase. In physiological studies, the compound has been found to have insecticidal properties, as well as anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate in lab experiments include its potential as an anti-cancer agent and pesticide, as well as its relatively low toxicity. However, the limitations of using the compound in lab experiments include its complex synthesis method, as well as the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate. These include further studies on its potential as an anti-cancer agent and pesticide, as well as studies on its mechanism of action and potential side effects. Additionally, research on the synthesis method of the compound may lead to the development of more efficient and cost-effective methods. Finally, studies on the compound’s potential applications in other fields, such as materials science and engineering, may also be explored.
In conclusion, tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate is a chemical compound that has significant potential in various scientific research fields. Further research is needed to fully understand its mechanism of action and potential applications.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate has been the subject of extensive scientific research due to its potential applications in various fields. In medicine, the compound has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells. In agriculture, the compound has been studied for its potential as a pesticide, as it has been found to have insecticidal properties.
Eigenschaften
CAS-Nummer |
126503-08-0 |
|---|---|
Produktname |
Tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate |
Molekularformel |
C13H23NO4 |
Molekulargewicht |
257.33 g/mol |
IUPAC-Name |
tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C13H23NO4/c1-10-9-13(16-7-8-17-13)5-6-14(10)11(15)18-12(2,3)4/h10H,5-9H2,1-4H3 |
InChI-Schlüssel |
NLDOEFRGMONVKA-UHFFFAOYSA-N |
SMILES |
CC1CC2(CCN1C(=O)OC(C)(C)C)OCCO2 |
Kanonische SMILES |
CC1CC2(CCN1C(=O)OC(C)(C)C)OCCO2 |
Synonyme |
1,4-Dioxa-8-azaspiro[4.5]decane-8-carboxylic acid, 7-Methyl-, 1,1-diMethylethyl ester |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

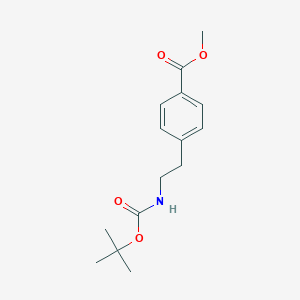
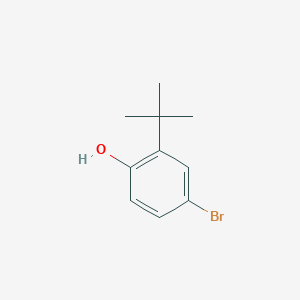
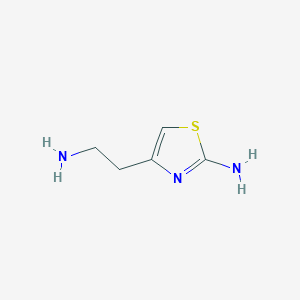
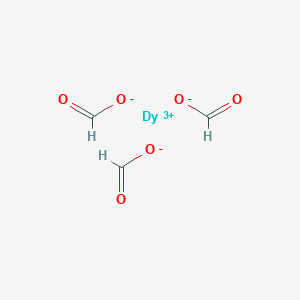
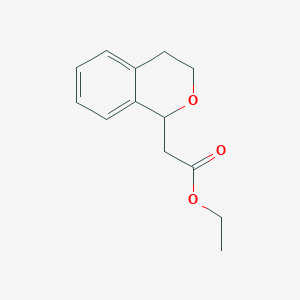
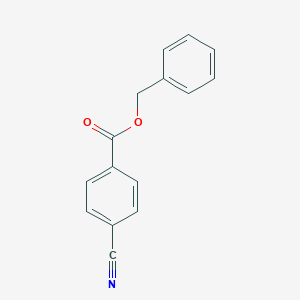
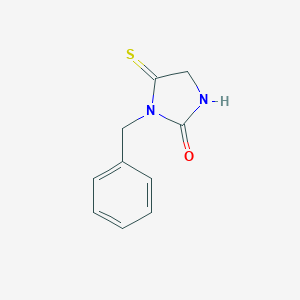
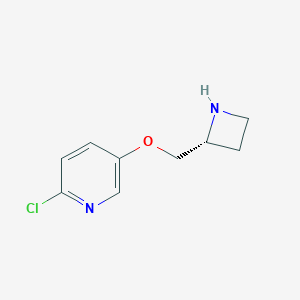
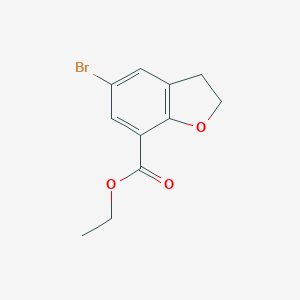
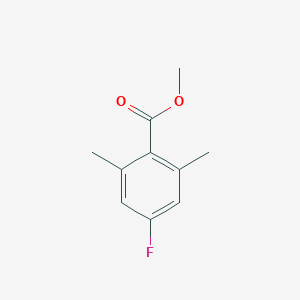
![[2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](dichloro)methylsilane](/img/structure/B178177.png)

